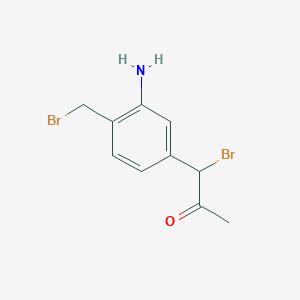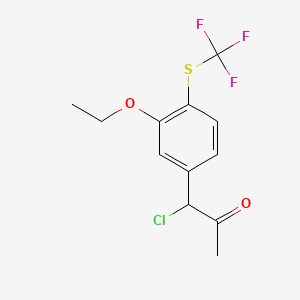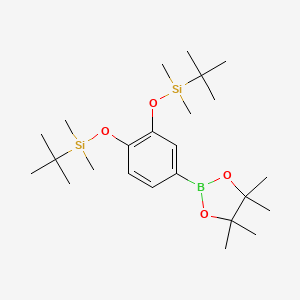![molecular formula C11H17NO B14049370 (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[321]octan-3-one is a bicyclic compound with a unique structure that includes a cyclopropylmethyl group and an azabicyclo octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicyclo[3.2.1]octane Core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.2.1]octane core.
Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a substitution reaction, often using cyclopropylmethyl halides under basic conditions.
Oxidation and Functional Group Manipulation: The final step involves oxidation and other functional group manipulations to obtain the desired ketone.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve:
Optimization of Reaction Conditions: Industrial processes optimize reaction conditions to maximize yield and minimize by-products.
Use of Catalysts: Catalysts are employed to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification techniques, such as chromatography and crystallization, are used to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The cyclopropylmethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Derivatives: Alcohols or alkanes.
Substituted Derivatives: Compounds with various functional groups replacing the cyclopropylmethyl group.
Applications De Recherche Scientifique
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its effects on biological systems, including its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in neurotransmitter release, receptor activation, and downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,5S)-8-(methyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure but lacks the cyclopropylmethyl group.
(1R,5S)-8-(ethyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with an ethyl group instead of a cyclopropylmethyl group.
(1R,5S)-8-(propyl)-8-azabicyclo[3.2.1]octan-3-one: Similar structure with a propyl group.
Uniqueness
The uniqueness of (1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one lies in its cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes the compound particularly interesting for its potential interactions with biological targets and its use in synthetic chemistry.
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C11H17NO/c13-11-5-9-3-4-10(6-11)12(9)7-8-1-2-8/h8-10H,1-7H2/t9-,10+ |
Clé InChI |
ORXWSZSJANOMOQ-AOOOYVTPSA-N |
SMILES isomérique |
C1C[C@H]2CC(=O)C[C@@H]1N2CC3CC3 |
SMILES canonique |
C1CC1CN2C3CCC2CC(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


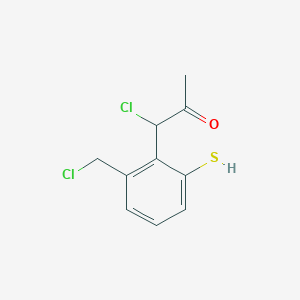
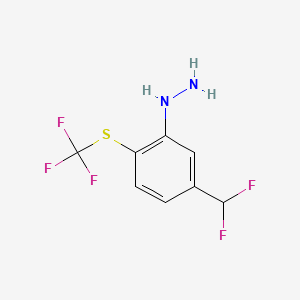
![Ethanone, 1-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridin-3-YL]-](/img/structure/B14049296.png)
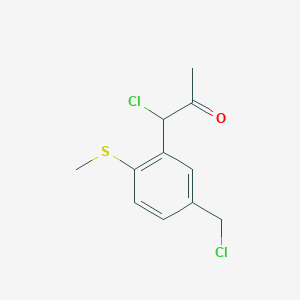
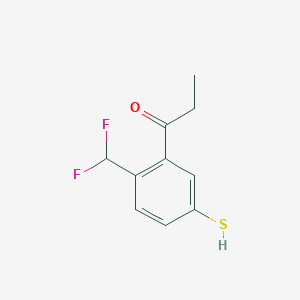

![1-[17B-(Acetyloxy)-3A-hydroxy-2B-(4-morpholinyl)-5A-androstan-16B-YL]-1-(2-propenyl)pyrrolidinium bromide](/img/structure/B14049334.png)
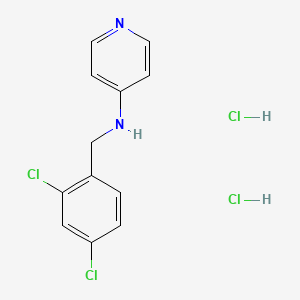

![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)
